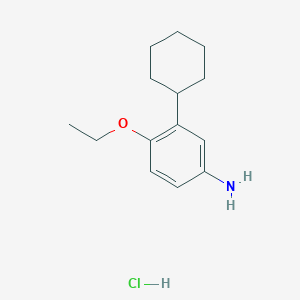

3-Cyclohexyl-4-ethoxyaniline (HCl)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Anilines are a class of compounds that are derivatives of ammonia and contain a phenyl group. They are typically used in the manufacture of dyes, drugs, explosives, plastics, and photographic and rubber chemicals .

Synthesis Analysis

Anilines can be synthesized through various methods. One common method is the reduction of nitroarenes, which involves the nitration of arenes followed by their reduction . Another method involves the reaction of nitrobenzene with Grignard reagents .Chemical Reactions Analysis

Anilines can undergo a variety of chemical reactions, including acylation, alkylation, and sulfonation. They can also participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Reactions

- Schiff and Mannich bases of Isatin derivatives were synthesized using ethyl imidate hydrochlorides and ethoxycarbonylhydrazones, indicating the utility of related compounds in synthesizing heterocyclic structures, which are important in pharmaceuticals and materials science (Bekircan & Bektaş, 2008).

- A study on the transfer hydrocyanation of α- and α,β-Substituted styrenes catalyzed by Boron Lewis acids showcased the application of cyclohexene-based compounds in facilitating nitrile synthesis, underlining the significance of such compounds in organic synthesis and industrial applications (Orecchia, Yuan, & Oestreich, 2019).

Catalysis and Material Science

- Hollow hyper-cross-linked nanospheres with acid and base sites demonstrated efficient catalysis in one-pot tandem reactions. Although not directly mentioning 3-Cyclohexyl-4-ethoxyaniline (HCl), this research highlights the importance of structural design in catalysts for chemical transformations, suggesting potential research applications for similarly structured compounds (Jia, Wang, Tan, & Gu, 2017).

Environmental Science

- Research on the environmental implications of hydroxyl radicals ((•)OH) showcases the broad interest in understanding radical chemistry for environmental remediation and atmospheric chemistry. This indirectly relates to studies involving 3-Cyclohexyl-4-ethoxyaniline (HCl) by illustrating the importance of reactive species in environmental processes (Gligorovski, Strekowski, Barbati, & Vione, 2015).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

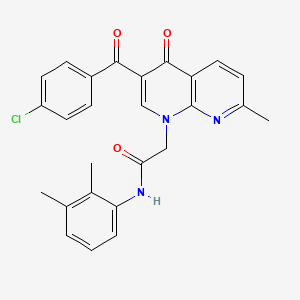

3-cyclohexyl-4-ethoxyaniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO.ClH/c1-2-16-14-9-8-12(15)10-13(14)11-6-4-3-5-7-11;/h8-11H,2-7,15H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLZZIQUIRFKLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)N)C2CCCCC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-fluoro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide](/img/structure/B2359441.png)

![N-[2-(1H-indol-3-yl)ethyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2359443.png)

![6-Ethyl-4-[(4-ethylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2359444.png)

![3-(4-Chlorophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2359445.png)

![1-Methylsulfonyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]piperidine-4-carboxamide](/img/structure/B2359449.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2359450.png)

![N-(1-cyanopropyl)-3-[(pyrrolidin-1-yl)methyl]benzamide](/img/structure/B2359452.png)

![4-methoxy-5-[(4-phenoxyanilino)methylene]-2(5H)-furanone](/img/structure/B2359456.png)

![N-[(4-Hydroxy-1-propan-2-ylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2359458.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2359461.png)